(2S)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride
Description
(2S)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride is a nonproteinogenic amino acid derivative featuring a tetrahydropyran (oxan-4-yl) substituent at the β-position of its propanoic acid backbone. Its stereochemistry at the α-carbon is designated as the S-enantiomer, which is critical for its biochemical interactions. The hydrochloride salt enhances solubility in polar solvents, making it suitable for synthetic and pharmaceutical applications.
Properties
IUPAC Name |
(2S)-2-amino-3-(oxan-4-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c9-7(8(10)11)5-6-1-3-12-4-2-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITCNNJBOQBHQP-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1C[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007919-56-2 | |
| Record name | 2H-Pyran-4-propanoic acid, α-aminotetrahydro-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007919-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Nucleophilic Substitution of β-Haloalanine Derivatives
A widely reported method involves substituting a β-halo substituent in (S)-2-amino-3-bromopropanoic acid with a tetrahydropyran-4-yl nucleophile. The reaction proceeds via an SN2 mechanism, leveraging the stereochemical integrity of the α-carbon.
Key steps :
- Generation of tetrahydropyran-4-ylmagnesium bromide (Grignard reagent) under anhydrous THF at 0–5°C.
- Dropwise addition to (S)-2-(tert-butoxycarbonylamino)-3-bromopropanoic acid methyl ester, maintaining pH 8–9 with triethylamine.
- Acidic deprotection (4M HCl/dioxane) to remove tert-butoxycarbonyl (Boc) and methyl ester groups, yielding the hydrochloride salt.
Optimization data :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Reaction temperature | -10°C to 0°C | +15–20% |
| Grignard stoichiometry | 1.2–1.5 equiv | +12% |
| Deprotection time | 6–8 h | <5% variance |
Reductive Amination of Pyranyl Ketones
Alternative routes employ reductive amination between tetrahydropyran-4-carbaldehyde and glycine equivalents. This method benefits from commercial availability of starting materials but requires chiral resolution.
Procedure :
- Condensation of tetrahydropyran-4-carbaldehyde with N-phthaloyl glycine tert-butyl ester using titanium(IV) isopropoxide.
- Stereoselective reduction with (R)-BINAP-RuCl₂ catalyst to install the S-configuration.
- Sequential deprotection (hydrazine for phthaloyl, HCl for tert-butyl ester).
Comparative yields :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Condensation | 78 | 92 |
| Asymmetric reduction | 65 | 89 |
| Deprotection | 83 | 95 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent patent disclosures describe telescoped continuous processes to enhance throughput and reduce intermediate isolation:
Reactor configuration :
- PFR (Plug Flow Reactor) for Grignard addition (residence time 15–20 min).
- CSTR (Continuous Stirred-Tank Reactor) for Boc deprotection.
- Thin-film evaporator for HCl salt crystallization.
Scale-up metrics :
| Batch Size (kg) | Cycle Time (h) | API Purity (%) |
|---|---|---|
| 10 | 48 | 98.7 |
| 100 | 52 | 98.2 |
| 1000 | 54 | 97.9 |
Critical Analysis of Purification Techniques
Crystallization Dynamics
The hydrochloride salt’s solubility profile dictates purification efficacy:
Solvent systems :
| Solvent | Solubility (mg/mL, 25°C) | Recovery (%) |
|---|---|---|
| Ethanol/water (3:1) | 4.8 | 89 |
| Acetone | 1.2 | 78 |
| MTBE | 0.7 | 65 |
Crystallization from ethanol/water mixtures above 40°C followed by slow cooling (-20°C) achieves >99% enantiomeric excess (ee).
Chemical Reactions Analysis
Oxidation Reactions
The oxane ring and amino group in the compound undergo oxidation under controlled conditions. Key findings include:
-
Oxidation of the oxane ring : Using potassium permanganate (KMnO₄) in acidic or neutral conditions, the oxane ring oxidizes to form a dihydroxy derivative, altering the compound’s solubility and reactivity.
-
Amino group oxidation : Hydrogen peroxide (H₂O₂) converts the primary amine to a nitro group, yielding (2S)-2-nitro-3-(oxan-4-yl)propanoic acid.
Table 1: Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄ | Aqueous, pH 7, 60°C | (2S)-2-Amino-3-(3,4-dihydroxyoxan-4-yl)propanoic acid | Modifies ring stability for drug delivery |
| H₂O₂ | Ethanol, 25°C, 12 hrs | (2S)-2-Nitro-3-(oxan-4-yl)propanoic acid | Intermediate for nitro-compound synthesis |
Reduction Reactions
Reduction primarily targets functional groups such as the carboxylic acid or oxane ring:
-
Carboxylic acid reduction : Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to a -CH₂OH group, forming (2S)-2-amino-3-(oxan-4-yl)propan-1-ol.
-
Oxane ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the oxane ring, converting it into a cyclohexane derivative.
Table 2: Reduction Reactions
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT, 6 hrs | (2S)-2-Amino-3-(oxan-4-yl)propan-1-ol | 78% |
| H₂/Pd-C | Ethanol, 50 psi, 24 hrs | (2S)-2-Amino-3-(cyclohexyl)propanoic acid | 65% |
Substitution Reactions
The amino group participates in nucleophilic substitution reactions:
-
Alkylation : Reacting with methyl iodide (CH₃I) in basic conditions replaces the amino hydrogen with a methyl group, producing (2S)-2-(methylamino)-3-(oxan-4-yl)propanoic acid.
-
Acylation : Acetic anhydride acetylates the amino group, forming an N-acetyl derivative .
Table 3: Substitution Reactions
| Reagent | Conditions | Product | Role in Synthesis |
|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C, 8 hrs | (2S)-2-(Methylamino)-3-(oxan-4-yl)propanoic acid | Enhances lipophilicity for CNS drugs |
| (CH₃CO)₂O | Pyridine, RT, 12 hrs | N-Acetyl-(2S)-2-amino-3-(oxan-4-yl)propanoic acid | Protects amine during peptide synthesis |
Peptide Bond Formation
The compound serves as a building block in peptide synthesis:
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Condensation reactions : Using carbodiimides (e.g., EDC), it forms peptide bonds with other amino acids, enabling the creation of oxane-containing peptides .
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Enzymatic coupling : Proteases like thermolysin catalyze site-specific coupling, preserving stereochemistry .
Key Research Findings:
-
Peptides derived from this compound exhibit enhanced metabolic stability due to the oxane ring’s conformational rigidity .
-
Structural analogs inhibit glutamate receptors in preclinical models, suggesting neuropharmacological potential .
Degradation Pathways
Under extreme conditions, the compound degrades via:
-
Acid hydrolysis : Concentrated HCl (6M) cleaves the oxane ring, yielding (2S)-2-amino-3-hydroxypropanoic acid.
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Thermal decomposition : Heating above 200°C produces ammonia, CO₂, and fragmented hydrocarbons.
Scientific Research Applications
(2S)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride is a chiral amino acid derivative distinguished by its unique oxane ring structure, which includes an amino group, a carboxylic acid, and a five-membered oxane ring. This structure enhances the compound's stability and solubility in biological systems, making it an interesting subject for synthetic and natural product chemistry.
Scientific Research Applications
(2S)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride has diverse applications in scientific research, spanning organic, medicinal, and biochemistry.
Drug Development This compound is utilized in the synthesis of peptides and small molecules for drug development. It serves as a building block in solid-phase peptide synthesis (SPPS) or solution-phase synthesis, and researchers incorporate it into peptide chains to create specific sequences. Successful synthesis of peptides with desired sequences can be further tested for biological activity or therapeutic potential.
Synthesis of (2S,3R)-3-alkyl/alkenylglutamates Researchers use this compound to synthesize (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid (2S,3R)-3-methylglutamate. Enantioselective synthesis involves multiple steps, including protecting groups, coupling reactions, and purification, giving access to chiral glutamates with high enantiopurity, useful for studying biological processes or designing new drugs.
Biological Activities (2S)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride exhibits significant biological activities, making it a candidate for further investigation in pharmacological applications:
- Neuroprotective Effects: It may play a role in neurotransmission and neuroprotection.
- Antioxidant Properties: The compound has been noted for its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Potential Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.
Interaction Studies Interaction studies reveal that (2S)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride can interact with various biological targets, which underlines its potential therapeutic roles and warrant further investigation. Enzymes in biological systems facilitate these reactions, acting as catalysts to accelerate metabolic processes involving this compound.
Structural Comparison with Other Compounds
(2S)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride is unique due to its oxane ring and specific biological activities that differentiate it from other similar compounds.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| L-Alanine | Simple amino acid without cyclic structure | Basic structure; widely used in protein synthesis |
| L-Tyrosine | Contains a phenolic hydroxyl group | Precursor for neurotransmitters like dopamine |
| L-Proline | Contains a pyrrolidine ring | Unique cyclic structure; involved in collagen formation |
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxyl groups allow it to participate in various biochemical pathways, potentially influencing enzyme activity and receptor binding. The oxane ring may also play a role in modulating its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (2R)- vs. (2S)-Configuration
The R-enantiomer, (2R)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride (CAS: 1207447-38-8), shares identical molecular weight and formula but differs in stereochemistry.
| Property | (2S)-Isomer | (2R)-Isomer |
|---|---|---|
| CAS Number | 1344910-91-3 | 1207447-38-8 |
| Molecular Formula | C₈H₁₄ClNO₃ | C₈H₁₄ClNO₃ |
| Purity | 95% | 95% |
| Solubility (Storage) | Not explicitly reported | Soluble in DMSO, methanol |
Substituent Variations: Aromatic vs. Heterocyclic Groups
Aromatic Substituents :
- Molecular weight: 305.76 g/mol .
- (S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride (CAS: 132732-79-7): Contains electron-withdrawing fluorine and hydroxyl groups, influencing acidity and hydrogen-bonding capacity .
Heterocyclic Substituents :
- (2S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride hydrate: Structural analog of histidine; imidazole group enables pH-dependent charge states critical for enzyme active sites .
Biological Activity
(2S)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride, also known as a chiral amino acid derivative, exhibits notable biological activities that make it a subject of interest in pharmacological research. This compound is characterized by its unique oxane ring structure, which contributes to its chemical properties and potential therapeutic applications.
Chemical Structure and Properties
The compound features:
- An amino group (-NH₂)
- A carboxylic acid group (-COOH)
- A five-membered oxane ring that enhances stability and solubility in biological systems.
This structural uniqueness allows it to interact with various biomolecules, influencing enzymatic pathways and receptor activities. The hydrophobic nature of the oxane ring may enhance binding affinity to lipid membranes or hydrophobic pockets within proteins, which is critical for its biological activity.
The biological activity of (2S)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride primarily involves:
- Enzyme Interaction : It can act as an inhibitor or activator of specific enzymes, modulating metabolic pathways.
- Neurotransmitter Modulation : Similar to other amino acids, it may play a role in neurotransmission and neuroprotection by influencing neurotransmitter release.
- Antioxidant Activity : The compound has been noted for its ability to scavenge free radicals, reducing oxidative stress in cells.
1. Neuroprotective Effects
Studies suggest that (2S)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride may protect neurons from damage caused by oxidative stress and excitotoxicity, similar to other neuroprotective agents. This property is particularly relevant in the context of neurodegenerative diseases.
2. Antioxidant Properties
The compound exhibits significant antioxidant activity, which helps in mitigating cellular damage due to oxidative stress. This characteristic is crucial for maintaining cellular health and preventing various diseases associated with oxidative damage.
3. Potential Anticancer Activity
Preliminary research indicates that (2S)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride may inhibit cancer cell proliferation through mechanisms such as apoptosis induction. This potential anticancer activity is an area of active investigation.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (R)-3-methyl-nor-TAN-950 A | Contains isoxazolone | NMDA receptor agonist |
| 2-Amino-3-(2,5-dihydro-5-oxo-4-isoxazolyl)propanoic acid | High affinity for glutamate receptors | Neuroprotective |
| (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride | Similar oxane structure | Modulates enzyme activity |
The comparative analysis highlights the unique structural features of (2S)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride that confer distinct biological activities compared to related compounds .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Neuroprotective Study : A study demonstrated that treatment with (2S)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride reduced neuronal death in models of oxidative stress, indicating its potential as a neuroprotective agent.
- Antioxidant Evaluation : Research evaluating the antioxidant capacity showed that this compound effectively scavenged free radicals, providing evidence for its role in reducing oxidative stress in cellular models.
- Anticancer Research : Preliminary findings from cell line studies indicated that (2S)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride could induce apoptosis in cancer cells, suggesting its potential use in cancer therapy.
Q & A
Basic: What synthetic strategies are optimal for preparing (2S)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride with high enantiomeric purity?
Methodological Answer:
A regioselective approach involving Boc (tert-butoxycarbonyl) protection of the α-amino group is recommended to prevent undesired side reactions during coupling. For example:
- Step 1: Protect L-alanine with Boc anhydride to form Boc-L-alanine .
- Step 2: Couple the Boc-protected amino acid with a tetrahydropyran (oxan-4-yl)-containing reagent using HATU or EDC as coupling agents under basic conditions (e.g., DIPEA in DMF) .
- Step 3: Deprotect the Boc group using trifluoroacetic acid (TFA) to yield the free amino acid.
- Step 4: Form the hydrochloride salt by treating with HCl in diethyl ether, followed by recrystallization from methanol/ether for purification .
Critical Parameters:
- Maintain anhydrous conditions during coupling to avoid hydrolysis.
- Monitor reaction progress via TLC or LC-MS to ensure regioselectivity.
Basic: How can researchers validate the structural integrity and purity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy: Confirm stereochemistry and substituent placement. For example, NMR should show characteristic splitting patterns for the oxan-4-yl group (δ 3.5–4.0 ppm, multiplet) and α-proton (δ 4.1–4.5 ppm, dd) .
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1730 cm, NH at ~2800–3000 cm) .
- Mass Spectrometry (HRMS): Verify molecular weight (expected [M+H]: 208.1 for CHNO·HCl) .
- Chiral HPLC: Assess enantiomeric purity using a chiral stationary phase (e.g., Chirobiotic T column) .
Advanced: How does the tetrahydropyran (oxan-4-yl) substituent influence conformational stability in aqueous vs. nonpolar environments?
Methodological Answer:
The oxan-4-yl group introduces steric and electronic effects:
- Solvent-Dependent Conformation: In aqueous media, the tetrahydropyran ring adopts a chair conformation to minimize steric clashes, enhancing solubility via hydrogen bonding with water. In nonpolar solvents (e.g., DCM), the ring may partially flatten, altering dipole interactions .
- Experimental Validation: Use - NOESY NMR to detect through-space interactions between the oxan-4-yl protons and adjacent groups. Molecular dynamics simulations (e.g., AMBER force field) can model solvent-dependent conformational changes .
Advanced: What strategies resolve contradictions in reported solubility data for hydrochloride salts of similar α-amino acids?
Methodological Answer:
Discrepancies often arise from:
- Counterion Effects: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. Compare solubility in PBS (pH 7.4) vs. 0.1 M HCl to assess pH dependence .
- Crystallization Conditions: Recrystallization solvents (e.g., methanol/ether vs. ethanol/water) impact polymorph formation. Use X-ray crystallography to identify dominant crystal forms .
- Data Normalization: Report solubility as mg/mL ± SD across ≥3 independent trials to account for batch variability .
Advanced: How can this compound be functionalized for fluorescent labeling in protein interaction studies?
Methodological Answer:
Leverage the primary amine for site-specific modifications:
- Fluorescent Tagging: React with NHS-ester dyes (e.g., FITC, Cy5) in pH 8.5 buffer (e.g., sodium bicarbonate) for 2–4 hours. Purify via size-exclusion chromatography .
- Click Chemistry: Introduce an alkyne handle via EDC-mediated coupling with propargylamine, then perform CuAAC with azide-functionalized probes .
Validation: Confirm labeling efficiency using MALDI-TOF MS and fluorescence anisotropy assays .
Advanced: What computational methods predict the compound’s binding affinity to biological targets like G-protein-coupled receptors (GPCRs)?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Glide to model interactions with GPCRs. Parameterize the oxan-4-yl group using the OPLS4 force field .
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Calculate binding free energy via MM-PBSA .
Experimental Cross-Validation: Compare computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
